N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide
Description
N-[(E)-(2-Ethoxyphenyl)methylideneamino]tetradecanamide (IUPAC name: N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide) is a synthetic hydrazone derivative with the molecular formula C₂₅H₄₁N₃O₃ and a molecular weight of 431.62 g/mol . Its structure features a tetradecanamide chain (14-carbon saturated acyl group) linked via a carboxamide to an ethylidene hydrazine moiety substituted with a 2-ethoxybenzylidene group. The (E)-configuration of the hydrazone double bond is critical for its stereochemical stability and intermolecular interactions .
Key properties include:
Properties
Molecular Formula |
C23H38N2O2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C23H38N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-23(26)25-24-20-21-17-15-16-18-22(21)27-4-2/h15-18,20H,3-14,19H2,1-2H3,(H,25,26)/b24-20+ |
InChI Key |
USVNLRYUPYLGHP-HIXSDJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide typically involves the reaction of 2-ethoxybenzaldehyde with tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, purification, and crystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide is its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens.
Case Study: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various acetophenone derivatives, including those structurally related to N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide. The results demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide | Escherichia coli | 15 |
| Acetophenone derivative A | Staphylococcus aureus | 12 |
| Acetophenone derivative B | Salmonella typhi | 18 |
Agricultural Applications
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide has also been investigated for its potential use in agriculture, particularly in enhancing plant resistance to pathogens.
Case Study: Endophytic Fungal Interaction
In a research project involving the endophytic fungal strain PNW2016-02 isolated from spinach plants, it was found that the metabolites produced by this strain could suppress the growth of pathogenic bacteria such as E. coli O157:H7. The study suggested that incorporating such endophytes into agricultural practices could lead to the development of crops with enhanced resistance to microbial pathogens .
Table 2: Growth Inhibition by Fungal Metabolites
| Fungal Strain | Pathogen | Growth Inhibition (cm) |
|---|---|---|
| PNW2016-02 | E. coli O157:H7 | 1.5 |
| PNW2016-03 | Salmonella typhi | 1.0 |
Potential in Drug Development
The structural characteristics of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide position it as a candidate for further development in drug discovery.
Research Findings
Studies have highlighted that compounds with similar structural motifs can act as inhibitors for various enzymes involved in bacterial cell wall synthesis, making them potential leads for new antibiotic formulations. The ability to modify the ethoxy group may enhance its bioactivity and selectivity against specific bacterial strains .
Mechanism of Action
The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Aromatic Ring
N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide
- Modification : The 2-ethoxy group is replaced with 2-hydroxy-3-methoxy substituents .
- Impact: Increased polarity due to the hydroxyl group, enhancing hydrogen-bonding capacity. Molecular weight increases slightly (447.61 g/mol vs. 431.62 g/mol) . Potential for altered bioactivity, such as improved binding to polar enzyme active sites.
N-(2-Phenylethyl)tetradecanamide
- Structure : Lacks the hydrazine and benzylidene groups; features a phenylethylamine-linked tetradecanamide .
- Molecular Formula: C₂₂H₃₅NO (MW: 331.52 g/mol) .
- Biological Context : Isolated from the sponge Theonella swinhoei, suggesting natural origin and possible ecological roles in marine organisms .
- Key Differences: Simpler structure with higher lipophilicity (LogP ~7.5 estimated) compared to the hydrazone derivative (LogP ~6.2).
Alkyl Chain and Amide Modifications
13-Methyl-N-(2-phenylethyl)tetradecanamide (7c)
- Modification : A methyl branch at the 13th carbon of the tetradecanamide chain .
- EI-MS fragmentation patterns differ significantly (e.g., m/z 345 [M⁺] vs. 331 for the parent compound) .
N-(2-Phenylethyl)pentadecanamide (7e)
Functional Group Replacements
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Industrial Relevance |
|---|---|---|---|---|
| N-[(E)-(2-Ethoxyphenyl)methylideneamino]tetradecanamide | C₂₅H₄₁N₃O₃ | 431.62 | 2-ethoxybenzylidene hydrazine | Drug discovery scaffold |
| N-(2-Phenylethyl)tetradecanamide | C₂₂H₃₅NO | 331.52 | Phenylethylamide | Natural product (marine sponge) |
| 13-Methyl-N-(2-phenylethyl)tetradecanamide | C₂₃H₃₇NO | 345.56 | 13-methyl branch | Model for structure-activity studies |
| N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide | C₂₅H₄₁N₃O₄ | 447.61 | 2-hydroxy-3-methoxybenzylidene | Enhanced polarity for enzyme targeting |
| N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide | C₁₆H₁₅Cl₂NO₃ | 340.20 | Dichlorophenyl, ethoxymethoxy | Herbicide (etobenzanid) |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s hydrazine linkage requires precise stoichiometric control during condensation reactions, unlike simpler amides (e.g., N-(2-phenylethyl)tetradecanamide) .
- Biological Activity : Hydrazone derivatives exhibit unique interactions with biological targets, such as inhibition of enzymes via hydrazine-metal coordination, which is absent in phenylethyl analogs .
- Stability : The hydrazone bond in the target compound may hydrolyze under acidic conditions, limiting its utility in oral drug formulations compared to more stable amides .
Biological Activity
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C₁₈H₃₉N₃O
- Molecular Weight: 299.54 g/mol
- IUPAC Name: N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 299.54 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide. A notable study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests significant antimicrobial potential.
Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against a panel of pathogens. The results indicated:
- Staphylococcus aureus: MIC = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
- Candida albicans: MIC = 128 µg/mL
Anti-inflammatory Activity
In addition to its antimicrobial properties, N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide has shown promise in modulating inflammatory responses. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
The anti-inflammatory effects are believed to arise from the compound's ability to interfere with NF-kB signaling pathways, which play a crucial role in inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli, C. albicans | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production |
Research Findings and Implications
Recent research highlights the potential of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide as a lead compound for developing new antimicrobial agents. Its dual action as an antimicrobial and anti-inflammatory agent opens avenues for therapeutic applications in treating infections that are complicated by inflammation.
Future Directions
Further studies are required to:
- Explore the pharmacokinetics and bioavailability of the compound.
- Conduct in vivo studies to validate efficacy and safety.
- Investigate structural modifications to enhance activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
